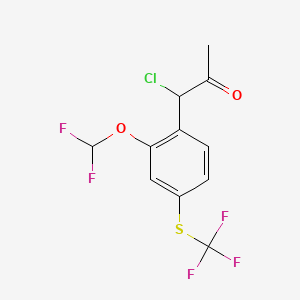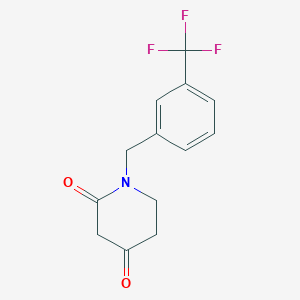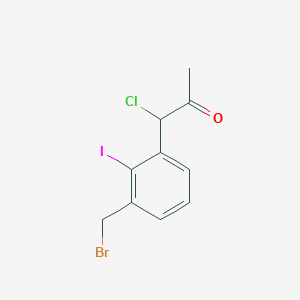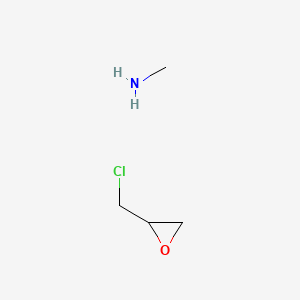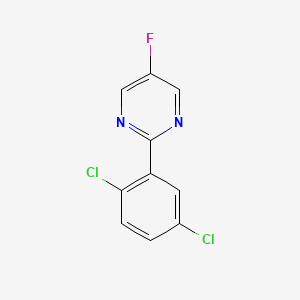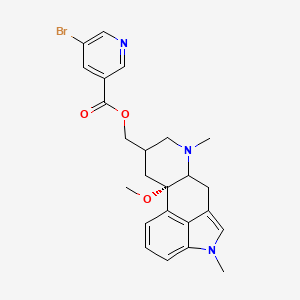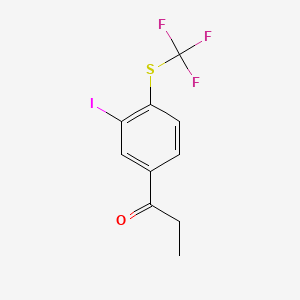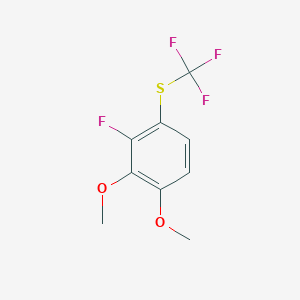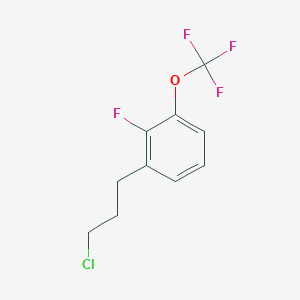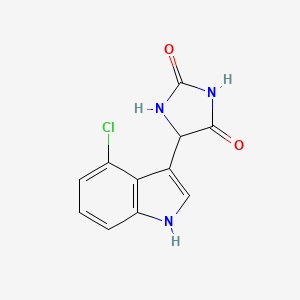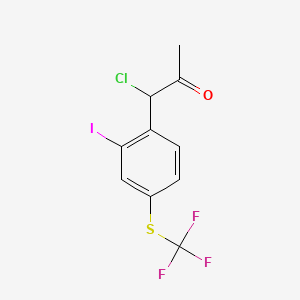
1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethylthio groups can influence its reactivity and binding affinity to various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one: A similar compound with the iodine and trifluoromethylthio groups in different positions on the phenyl ring.
1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one: Another related compound with slight structural variations.
Uniqueness
1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7ClF3IOS |
|---|---|
Poids moléculaire |
394.58 g/mol |
Nom IUPAC |
1-chloro-1-[2-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,1H3 |
Clé InChI |
LQHOQXPZVIGRSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


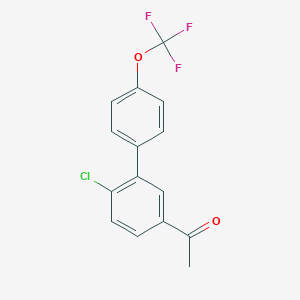
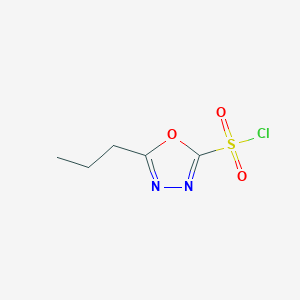
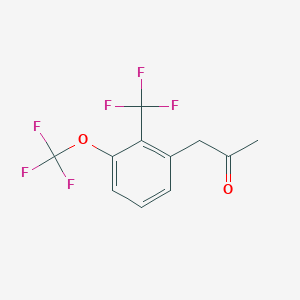
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
